N-(2-phenoxyethyl)-N'-prop-2-enyloxamide

Description

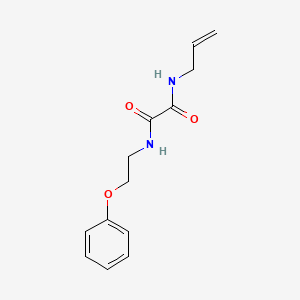

N-(2-Phenoxyethyl)-N'-prop-2-enyloxamide is an oxamide derivative featuring a phenoxyethyl group and a prop-2-enyl (allyl) group linked via a diamide (oxamide) bridge. This compound’s design combines aromatic (phenoxy) and unsaturated (allyl) moieties, suggesting applications in medicinal chemistry, particularly in targeting biological macromolecules like DNA or enzymes.

Properties

IUPAC Name |

N-(2-phenoxyethyl)-N'-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-8-14-12(16)13(17)15-9-10-18-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCUEEOZTSUQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-N’-prop-2-enyloxamide typically involves the reaction of 2-phenoxyethanol with prop-2-enyloxamide under specific conditions. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures, typically around 90°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2-phenoxyethyl)-N’-prop-2-enyloxamide may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-N’-prop-2-enyloxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH₄).

Substitution: Substitution reactions can occur at the phenoxyethyl or prop-2-enyloxamide moieties, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-phenoxyethyl)-N’-prop-2-enyloxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-N’-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Hydrogen-Bonding Efficacy

Key Compounds:

- 2-Phenoxyethyl 4-hydroxy benzoate (): Exhibits potent cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL; IC₅₀ <62.5 µg/mL).

- 2-Phenoxyethyl 2-hydroxybenzoate (): Less active (52% viability at 500 µg/mL).

Structural Insights:

The superior activity of 2-phenoxyethyl 4-hydroxy benzoate is attributed to its para-hydroxyl group, which facilitates inter-H-bonding with DNA, a mechanism critical for disrupting cancer cell proliferation. In contrast, the ortho-substituted analog lacks this interaction due to steric hindrance.

Table 1: Cytotoxicity and Structural Features of Phenoxyethyl Derivatives

| Compound | Substituent Position | Viability (MCF-7, 500 µg/mL) | Key Interaction Mechanism |

|---|---|---|---|

| 2-Phenoxyethyl 4-hydroxy benzoate | Para | 11% | Inter-H-bond with DNA |

| 2-Phenoxyethyl 2-hydroxybenzoate | Ortho | 52% | No H-bonding |

| N-(2-Phenoxyethyl)-N'-prop-2-enyloxamide* | Oxamide bridge | Inferred higher activity | Dual H-bonding potential |

Comparison with Prop-2-enamide Derivatives

Key Compounds:

- N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide (): Features a cyclohexylamino group and long alkoxy chain, emphasizing hydrophobic interactions in drug design.

- N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide (): Polar substituents (hydroxy, methoxy) enhance solubility but may reduce membrane permeability.

Functional Group Impact:

The allyl (prop-2-enyl) group in the target compound introduces unsaturation, which can participate in Michael addition or radical reactions, a trait absent in saturated analogs. Compared to ’s cyclohexylamino group, the phenoxyethyl moiety in the target compound may improve π-π stacking with aromatic residues in proteins or DNA .

Table 2: Prop-2-enamide Derivatives and Key Properties

| Compound | Key Substituents | Potential Applications |

|---|---|---|

| This compound | Phenoxyethyl, oxamide | Anticancer, DNA interaction |

| N-[2-(Cyclohexylamino)...prop-2-enamide | Cyclohexylamino, octyloxy | Hydrophobic-targeted therapies |

| N-(1-hydroxy-2,2-dimethoxyethyl)...enamide | Hydroxy, methoxy | Solubility-driven formulations |

Key Compounds:

- Substituted phenoxy acetamide derivatives (): Demonstrate anti-inflammatory, analgesic, and antipyretic activities.

- This compound: Likely diverges in bioactivity due to the oxamide core and allyl group.

Mechanistic Divergence:

Acetamides (monoamide) in modulate cyclooxygenase (COX) enzymes, typical of anti-inflammatory agents. Oxamides, with dual H-bonding sites, may instead interact with nucleotide bases or enzyme active sites, favoring anticancer or antiviral applications .

Hydrogen-Bonding Patterns and Crystallography

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.